Methanamine, N-[(4-methoxyphenyl)methoxy]-
Overview
Description
“Methanamine, N-[(4-methoxyphenyl)methoxy]-” is a chemical compound. However, there seems to be some confusion about the exact structure and properties of this compound. The closest related compounds found are "Methanamine, N-methoxy-"1 and "N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine"2. The former has a molecular weight of 61.08311 and the latter has a molecular weight of 387.5072.
Synthesis Analysis
Unfortunately, specific synthesis methods for “Methanamine, N-[(4-methoxyphenyl)methoxy]-” were not found in the search results. However, related compounds such as "Methanamine, N-methoxy-"1 and "N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine"2 are commercially available, suggesting that they can be synthesized in a laboratory setting.Molecular Structure Analysis
The molecular structure of “Methanamine, N-[(4-methoxyphenyl)methoxy]-” is not directly available. However, “Methanamine, N-methoxy-” has a simple structure with a molecular formula of C2H7NO1. The structure of “N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine” is more complex with a molecular formula of C23H21N3OS2.Chemical Reactions Analysis
Specific chemical reactions involving “Methanamine, N-[(4-methoxyphenyl)methoxy]-” were not found in the search results. Further research may be needed to understand the reactivity of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methanamine, N-[(4-methoxyphenyl)methoxy]-” are not directly available. However, “Methanamine, N-methoxy-” has a molecular weight of 61.08311 and “N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine” has a molecular weight of 387.5072.Safety And Hazards
The safety and hazards of “Methanamine, N-[(4-methoxyphenyl)methoxy]-” are not directly known. However, related compounds like 4-Methoxybenzylamine are known to be harmful if swallowed, cause serious eye damage, skin irritation, and may cause respiratory irritation4.
Future Directions
The future directions for “Methanamine, N-[(4-methoxyphenyl)methoxy]-” are not directly known. However, related compounds like methenamine are being used in the medical field for the treatment of urinary tract infections3, suggesting potential medical applications for “Methanamine, N-[(4-methoxyphenyl)methoxy]-”.
Please note that this analysis is based on the information available and may not be fully accurate for “Methanamine, N-[(4-methoxyphenyl)methoxy]-”. Further research is recommended for a more comprehensive understanding.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methoxy]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-12-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYSKHUKTPRTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanamine, N-[(4-methoxyphenyl)methoxy]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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